molecular formula C33H30N4O4 B2713425 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide CAS No. 1796911-63-1

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide

Cat. No. B2713425
M. Wt: 546.627
InChI Key: LCAKZTSFWDKWMD-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide is a useful research compound. Its molecular formula is C33H30N4O4 and its molecular weight is 546.627. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasopressin Receptor Antagonism

A study explored the synthesis and characterization of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a compound closely related to the specified chemical. This compound showed high affinity for the V2 receptor and moderate affinity for the V1 receptor, indicating potential in the treatment of conditions involving vasopressin receptors (Ohkawa et al., 1999).

Development of Novel Organic Compounds

A study involving the treatment of tertiary formamides with a silylated diazoester in the presence of a rhodium(II) catalyst led to the formation of 3-amino-2-silyloxyacrylates. This research contributes to the field of organic synthesis and the development of novel organic compounds (Nandra et al., 2005).

Antitumor Potential

Research into imidazotetrazines, which are structurally similar to the specified compound, demonstrated that these compounds possess antitumor properties. One such compound showed curative activity against certain leukemia types, suggesting the potential antitumor applications of related compounds (Stevens et al., 1984).

Synthesis of Diazepine Derivatives

A study on the synthesis of imidazo[4,5-d][1,3]diazepine derivatives from formamidines revealed the formation of novel compounds. This research enhances our understanding of the synthesis pathways of diazepine derivatives, potentially leading to new pharmaceuticals (Dias et al., 1996).

Applications in Protein Modification

A novel diazonium salt, 4-Formylbenzene diazonium hexafluorophosphate (FBDP), was developed for the selective modification of proteins, specifically targeting tyrosine residues. This research opens avenues for bioconjugation and protein labeling, which are crucial in biotechnology and pharmaceutical research (Gavrilyuk et al., 2012).

Catalysis Research

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), structurally related to the specified compound, was used as a catalyst in methylation reactions. This study contributes to the field of green chemistry and catalysis (Shieh et al., 2001).

Future Directions

The future directions of research on amidine compounds like DBU could involve exploring their potential uses in various chemical reactions, studying their mechanisms of action, and developing safer and more efficient synthesis methods. However, without specific studies or papers on “N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide”, it’s difficult to predict specific future directions.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with complex chemical compounds. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O4/c1-3-41-25-19-17-24(18-20-25)34-33(40)36-31-32(39)37(21-29(38)26-14-8-7-11-22(26)2)28-16-10-9-15-27(28)30(35-31)23-12-5-4-6-13-23/h4-20,31H,3,21H2,1-2H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAKZTSFWDKWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide

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